2-(Aminomethyl)-3-methylpentan-1-ol

Description

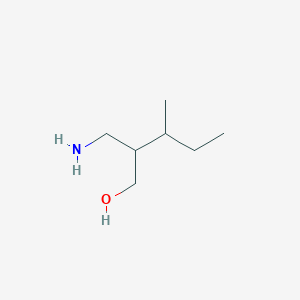

2-(Aminomethyl)-3-methylpentan-1-ol is a branched amino alcohol with the molecular formula C₇H₁₇NO. Its structure features a pentanol backbone substituted with an aminomethyl group (-CH₂NH₂) at position 2 and a methyl group (-CH₃) at position 3. This compound is of interest in organic synthesis and pharmaceutical research due to its dual functional groups (amine and alcohol), which enable diverse reactivity, such as participation in condensation or nucleophilic substitution reactions.

Properties

Molecular Formula |

C7H17NO |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

2-(aminomethyl)-3-methylpentan-1-ol |

InChI |

InChI=1S/C7H17NO/c1-3-6(2)7(4-8)5-9/h6-7,9H,3-5,8H2,1-2H3 |

InChI Key |

WBHVSOMGZMDOHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(CN)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-methylpentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 3-methylpentanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . This reaction typically occurs under mild conditions, making it an efficient and practical method for producing the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as palladium on carbon or nickel catalysts, can enhance the reaction rate and selectivity. Additionally, the process may be scaled up by employing large-scale reactors and optimizing reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-methylpentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

Oxidation: 3-methylpentanal, 3-methylpentanoic acid

Reduction: 2-(Aminomethyl)-3-methylpentane

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(Aminomethyl)-3-methylpentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. As a primary amine, it can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Amino-4-methyl-2-propan-2-ylpentan-1-ol

Structural Differences: This compound (CAS: N/A, Catalog#: 0586EF) shares the amino alcohol core but differs in substituent positions: the amino group is at position 3, a methyl group at position 4, and an isopropyl group at position 2. Applications: Restricted to R&D under qualified supervision, similar to the target compound . Safety: No specific toxicity data are provided, but handling precautions emphasize technical expertise .

2-(Aminomethyl)phenol

Structural Differences: Replaces the pentanol backbone with a phenolic ring, introducing aromaticity and acidity (pKa ~10 for the -OH group). The aminomethyl group is para to the hydroxyl group. Safety: Causes skin burns and eye damage; requires handling in authorized facilities .

2-(Aminomethyl)piperidine

Structural Differences: A cyclic amine with a six-membered piperidine ring and an aminomethyl substituent. The rigid ring structure contrasts with the flexible pentanol chain of the target compound. Applications: Used in pharmaceuticals (e.g., as a ligand or intermediate). CAS: 22990-77-8 . Safety: Toxicologically synergistic effects are unconfirmed, but it causes skin and eye irritation .

3-Methyl-1-pentanol

Structural Differences: A simple alcohol (C₆H₁₄O) lacking the amino group. The absence of amine functionality limits its use in reactions requiring nucleophilic nitrogen. Applications: No specified industrial or research applications in the evidence . Safety: Limited hazard data; emergency contact information is provided for incidents .

Zolmitriptan Related Compound B

Structural Differences: A complex amino alcohol (C₁₅H₂₃N₃O) with an indole ring and dimethylaminoethyl substituent. The extended aromatic system enables π-π interactions, unlike the aliphatic target compound. Applications: Likely a pharmaceutical intermediate (e.g., for migraine drugs) .

Data Table: Comparative Analysis

Key Research Findings

- Steric Effects: Branched analogs like 3-Amino-4-methyl-2-propan-2-ylpentan-1-ol exhibit reduced reactivity due to steric hindrance, whereas linear amino alcohols (e.g., 2-(Aminomethyl)piperidine) favor nucleophilic reactions .

- Safety Profiles: Cyclic amines (e.g., 2-(Aminomethyl)piperidine) pose higher irritation risks compared to aliphatic amino alcohols .

- Regulatory Status: None of the compounds listed require SARA 313 reporting, simplifying industrial use .

Notes

Biological Activity

2-(Aminomethyl)-3-methylpentan-1-ol, an organic compound with the molecular formula C₇H₁₉N₃O, is notable for its structural features that include an amino group and a hydroxyl group on a branched carbon chain. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.

- Molecular Weight : Approximately 117.19 g/mol

- Structure : Characterized by a five-carbon backbone with a methyl group and an amino functional group.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins, enzymes, and receptors. As a primary amine, it can form hydrogen bonds and ionic interactions that may influence the function of these biomolecules.

The compound acts as a ligand that can bind to specific receptors or enzymes, modulating their activity and influencing various biochemical pathways. This modulation is crucial for understanding its therapeutic applications.

Applications in Research

This compound has several applications across various fields:

- Pharmaceuticals : It may serve as a precursor for biologically active molecules.

- Agrochemicals : Potential use in developing new agrochemical agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Aminomethyl)phenol | Aminomethyl group attached to an aromatic ring | Different chemical properties due to aromaticity |

| 3-methylpentan-1-amine | Similar amine structure but lacks the alcohol functionality | Primarily used in amine applications |

| 2-(Aminomethyl)-3-methylbutan-1-ol | Shorter carbon chain compared to the target compound | Affects physical and chemical properties |

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with specific biological targets. For instance, research has shown that compounds with similar structures can inhibit enzymes such as ADAMTS-4 and ADAMTS-5, which are implicated in osteoarthritis. The IC(50) values for these inhibitors were reported at 1.2 μM and 0.8 μM respectively, indicating significant biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.